molecular formula C13H8ClFO3 B6404087 4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid CAS No. 1261976-82-2

4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6404087
CAS No.: 1261976-82-2
M. Wt: 266.65 g/mol
InChI Key: VIRXTOSFJVUJKN-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluoroaniline and salicylic acid.

    Diazotization: The 3-chloro-5-fluoroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carboxyl group, and the carboxyl group can be reduced to an alcohol.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: 4-(3-Chloro-5-fluorophenyl)-2-carboxybenzoic acid.

    Reduction: 4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzyl alcohol.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in studies to understand the interactions of hydroxybenzoic acids with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathways Involved: The compound may affect pathways related to inflammation, pain, and cellular metabolism, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-fluorophenyl)-2-hydroxybenzoic acid
  • 4-(3-Chloro-5-fluorophenyl)-3-hydroxybenzoic acid
  • 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid

Uniqueness

4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRXTOSFJVUJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690504
Record name 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-82-2
Record name 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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